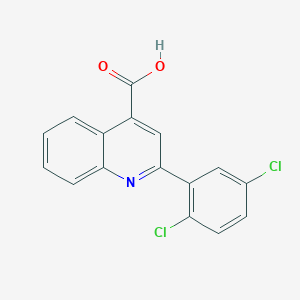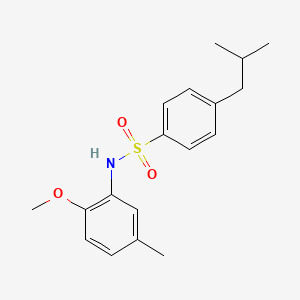![molecular formula C22H25N3O2 B5685027 (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide is a synthetic compound that belongs to the class of diazabicyclooctanes. It has been extensively studied in scientific research due to its potential as a therapeutic agent for various medical conditions. 2.2]nonane-6-carboxamide.
Wirkmechanismus
The mechanism of action of (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide involves the inhibition of enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide can induce cell death in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide in lab experiments is its specificity for HDACs. This can help researchers to study the role of HDACs in various cellular processes and diseases. However, the synthesis of (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide can be challenging and time-consuming, which can limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for research on (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the long-term effects of (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide on human health and its potential for clinical use.
In conclusion, (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide is a synthetic compound that has shown potential as a therapeutic agent for various medical conditions. Its specificity for HDACs and its ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential for clinical use.
Synthesemethoden
The synthesis of (1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide involves the reaction of (1S,5R)-3,6-diazabicyclo[3.2.2]nonane with acetic anhydride and 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide has been studied extensively for its potential as a therapeutic agent for various medical conditions. It has been shown to have activity against several types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)24-13-17-11-12-19(15-24)25(14-17)22(27)23-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-10,17,19H,11-15H2,1H3,(H,23,27)/t17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKICVDRCVKLIPX-PKOBYXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
